11-(Phenylthio)undecanoic acid chemical structure and physical properties
11-(Phenylthio)undecanoic acid chemical structure and physical properties
An In-Depth Technical Guide on 11-(Phenylthio)undecanoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
11-(Phenylthio)undecanoic acid is a synthetic, bifunctional molecule that has garnered significant interest within the scientific community. Its unique structure, featuring a long hydrocarbon chain, a terminal carboxylic acid group, and a phenylthioether moiety, makes it a valuable tool in a variety of applications, from surface chemistry to drug delivery. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and key applications, with a focus on its relevance to researchers and professionals in drug development.
PART 1: Chemical Structure and Physical Properties
Chemical Structure:
11-(Phenylthio)undecanoic acid possesses a linear 11-carbon aliphatic chain. One end of this chain is capped with a phenylthio group (a benzene ring attached to a sulfur atom), while the other end terminates in a carboxylic acid group (-COOH). This structure imparts an amphiphilic character to the molecule, with the long hydrocarbon chain being hydrophobic and the carboxylic acid group being hydrophilic.
Molecular Formula: C₁₇H₂₆O₂S[1][2]
SMILES: C1=CC=C(C=C1)SCCCCCCCCCCC(=O)O[1]
InChI: InChI=1S/C17H26O2S/c18-17(19)14-10-5-3-1-2-4-6-11-15-20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2,(H,18,19)[1]
Caption: Simplified chemical structure of 11-(Phenylthio)undecanoic acid.
Physical Properties:
The physical characteristics of 11-(Phenylthio)undecanoic acid are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Weight | 294.46 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[3] Sparingly soluble in aqueous buffers.[3] |
| XLogP3 | 3.7 |
PART 2: Synthesis and Reactivity
Synthesis:
A common synthetic route to 11-(phenylthio)undecanoic acid involves the reaction of 11-bromoundecanoic acid with thiophenol in the presence of a base. This nucleophilic substitution reaction is a standard method for forming thioether linkages.
Experimental Protocol: Synthesis of 11-(Phenylthio)undecanoic Acid
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Reactant Preparation: Dissolve 11-bromoundecanoic acid in a suitable organic solvent, such as ethanol.
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Base Addition: Add a base, for example, sodium hydroxide, to the solution containing thiophenol to generate the thiophenolate anion, a potent nucleophile.
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Reaction: Add the 11-bromoundecanoic acid solution to the thiophenolate solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
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Work-up: After the reaction is complete, the solvent is removed, and the residue is acidified to protonate the carboxylic acid.
-
Purification: The crude product is then purified, often by recrystallization or column chromatography, to yield pure 11-(phenylthio)undecanoic acid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves both the polar and nonpolar reactants to a reasonable extent.
-
Base: A strong base like sodium hydroxide is used to ensure complete deprotonation of the weakly acidic thiophenol.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds, taking advantage of differences in solubility between the desired product and impurities.
Caption: A generalized workflow for the synthesis of 11-(Phenylthio)undecanoic acid.
Reactivity:
The bifunctional nature of 11-(phenylthio)undecanoic acid allows for a range of chemical modifications. The carboxylic acid group can undergo esterification, amidation, and other reactions typical of this functional group. The phenylthioether moiety can be oxidized to the corresponding sulfoxide or sulfone, offering further avenues for derivatization.
PART 3: Applications in Drug Development and Research
The unique properties of 11-(phenylthio)undecanoic acid make it a versatile molecule in various research and development areas, particularly in drug development.
1. Self-Assembled Monolayers (SAMs) for Biosensors and Surface Modification:
The thioether group has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs). The terminal carboxylic acid groups can then be used to immobilize biomolecules such as enzymes, antibodies, or nucleic acids. This is a cornerstone technology for the development of highly sensitive and specific biosensors.
2. Drug Delivery Systems:
Derivatives of undecanoic acid are being explored for their potential in drug delivery.[4] The amphiphilic nature of 11-(phenylthio)undecanoic acid allows it to be incorporated into liposomes or micelles, which can encapsulate therapeutic agents. The phenylthio group can also serve as a handle for attaching targeting ligands to direct the drug delivery system to specific cells or tissues.
3. Antimicrobial and Antifungal Research:
Undecanoic acid itself is known to possess antifungal properties.[5][6] While the direct antimicrobial activity of the phenylthio derivative is less studied, it serves as a valuable scaffold for the synthesis of new antifungal agents. The lipophilic character of the molecule can facilitate its transport across microbial cell membranes.
4. Precursor for Pharmaceutical Synthesis:
The bifunctional nature of 11-(phenylthio)undecanoic acid makes it a useful precursor in the synthesis of more complex pharmaceutical compounds.[7][8] The carboxylic acid and the phenyl ring can be independently modified to build up molecular complexity.
Conclusion
11-(Phenylthio)undecanoic acid is a molecule with significant potential for researchers and professionals in drug development and other scientific fields. Its well-defined chemical structure, coupled with its versatile reactivity, allows for a wide range of applications, from the creation of sophisticated biosensors to the development of novel drug delivery systems. As research in these areas continues to advance, the importance of this and related molecules is likely to grow.
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